molecular formula C9H7F3O2 B1404164 Benzenepropanoic acid, 2,3,6-trifluoro- CAS No. 1102373-68-1

Benzenepropanoic acid, 2,3,6-trifluoro-

Cat. No. B1404164
M. Wt: 204.15 g/mol
InChI Key: PRIWFTDRLYXFQT-UHFFFAOYSA-N
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Description

Benzenepropanoic acid, 2,3,6-trifluoro- is a chemical compound with the molecular formula C9H7F3O2 . It has diverse applications in scientific research and its unique properties make it a valuable tool for studying chemical reactions and developing new materials.


Molecular Structure Analysis

The molecular structure of Benzenepropanoic acid, 2,3,6-trifluoro- consists of a benzenepropanoic acid core with three fluorine atoms attached at the 2, 3, and 6 positions of the benzene ring . The molecular weight of this compound is 204.15 .

Scientific Research Applications

LC-MS/MS Study on Degradation Processes

Benzenepropanoic acid, 2,3,6-trifluoro-, also known as NTBC, was initially synthesized as a triketone herbicide. Despite its unsatisfactory herbicidal properties and environmental concerns limiting its commercial use in agriculture, NTBC has been pivotal in treating hepatorenal tyrosinemia, a rare hereditary metabolic disease. A study utilized liquid chromatography coupled with mass spectrometry (LC-MS/MS) to investigate the stability and degradation pathways of NTBC. The study found that NTBC's stability is pH-dependent, with increased stability at higher pH levels. In conditions akin to human gastric juice pH, NTBC predominantly degrades into two stable products: 2-amino-4-(trifluoromethyl)benzoic acid (ATFA) and 2-nitro-4-(trifluoromethyl)benzoic acid (NTFA). These insights are crucial for understanding the risks and benefits associated with NTBC's medical applications (Barchańska et al., 2019).

Role in Synthesis and Organic Chemistry

  • Triazine Scaffold and Biological Significance: Benzenepropanoic acid is related to compounds like triazine, a class of heterocyclic compounds significant in medicinal chemistry. Triazine and its derivatives have shown a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. This makes the triazine nucleus an interesting core moiety for future drug development (Verma et al., 2019).
  • Use in Electrophilic Aromatic Substitution: Trifluoromethanesulfonic acid, related to benzenepropanoic acid, 2,3,6-trifluoro-, is used in organic synthesis, particularly in electrophilic aromatic substitution reactions. Its properties allow for the generation of cationic species from organic molecules, aiding in the synthesis of new organic compounds and contributing to fields like natural and organometallic compound chemistry (Kazakova & Vasilyev, 2017).

Applications in Supramolecular Chemistry

Benzene-1,3,5-tricarboxamide, closely related to benzenepropanoic acid, 2,3,6-trifluoro-, is vital in supramolecular chemistry. Due to its simple structure, accessibility, and well-understood supramolecular self-assembly behavior, it is utilized in a variety of fields, including nanotechnology, polymer processing, and biomedical applications. Its versatility and adaptability make it a promising multipurpose building block for future applications (Cantekin et al., 2012).

properties

IUPAC Name

3-(2,3,6-trifluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O2/c10-6-2-3-7(11)9(12)5(6)1-4-8(13)14/h2-3H,1,4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRIWFTDRLYXFQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)CCC(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenepropanoic acid, 2,3,6-trifluoro-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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